

# Unveiling the Selectivity of CPI-905: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: CPI-905

Cat. No.: B1669585

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Cambridge, MA – November 7, 2025 – In the rapidly evolving landscape of epigenetic drug discovery, the histone methyltransferase inhibitor **CPI-905**, also known as tulmimetostat (CPI-0209), has emerged as a potent and highly selective agent targeting the Enhancer of Zeste Homolog 2 (EZH2). This guide provides a comprehensive comparison of **CPI-905**'s cross-reactivity with other histone methyltransferases (HMTs), supported by available experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.

## Executive Summary

**CPI-905** is a second-generation, orally bioavailable small molecule inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[2] This guide demonstrates that **CPI-905** exhibits remarkable selectivity for EZH2 and its close homolog EZH1, with minimal to no activity against a broad range of other histone methyltransferases.

## Cross-Reactivity Profile of CPI-905

Biochemical assays are crucial in determining the selectivity of enzyme inhibitors. The inhibitory activity of **CPI-905** has been rigorously tested against a panel of histone methyltransferases. The data reveals a high degree of selectivity for EZH2.

Target Enzyme	CPI-905 (tulmimetostat) Ki[3]	Notes
EZH2	140 fM (kinetic analyses)	Primary Target
	180 fM (thermal shift assays)	
EZH1	Inhibited	Dual inhibitor with EZH2
Other HMTs	No significant inhibition at 10 $\mu$ M	Tested against a panel of over 30 protein and DNA methyltransferases[3]

#### Key Findings:

- **CPI-905** demonstrates exceptionally high potency against its primary target, EZH2, with inhibition constants in the femtomolar range.[3]
- The compound also shows activity against EZH1, positioning it as a dual EZH2/EZH1 inhibitor.[3]
- Crucially, when screened against a large panel of over 30 other protein and DNA methyltransferases, **CPI-905** showed no significant inhibition at a concentration of 10  $\mu$ M, underscoring its remarkable selectivity.[3]

## Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below is a representative methodology for an in vitro histone methyltransferase inhibition assay used to generate the kind of data presented above.

### In Vitro Histone Methyltransferase (HMT) Inhibition Assay Protocol

This protocol outlines a radiometric assay to determine the IC<sub>50</sub> values of a test compound, such as **CPI-905**, against a specific histone methyltransferase.

#### 1. Reagents and Materials:

- Recombinant human HMT enzyme (e.g., EZH2/EED/SUZ12/RbAp48/AEBP2 complex)
- Histone H3 peptide substrate (biotinylated or unmodified)
- S-adenosyl-L-[methyl- $^3\text{H}$ ]-methionine ( $^3\text{H}$ -SAM)
- Test compound (**CPI-905**) serially diluted in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM  $\text{MgCl}_2$ , 4 mM DTT)
- Stop Solution (e.g., 5% trichloroacetic acid)
- Scintillation fluid
- Filter plates and scintillation counter

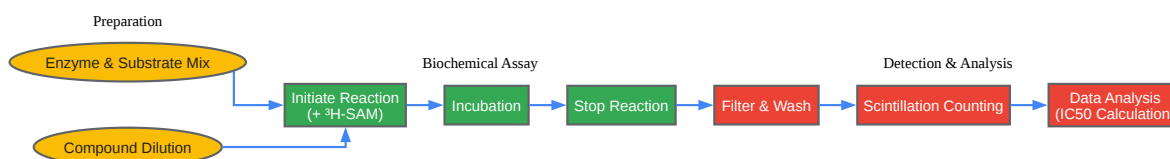
## 2. Assay Procedure:

- Compound Plating: Prepare serial dilutions of **CPI-905** in DMSO and add to the assay plate. Include DMSO-only wells as a negative control.
- Enzyme and Substrate Preparation: Dilute the HMT enzyme and histone substrate to their final concentrations in the assay buffer.
- Reaction Initiation: Add the HMT enzyme and histone substrate solution to the wells containing the test compound.
- Initiation of Methylation: Start the methylation reaction by adding  $^3\text{H}$ -SAM to each well.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g.,  $30^\circ\text{C}$ ) for a specific period (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Capture of Methylated Substrate: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
- Washing: Wash the filter plate multiple times to remove unincorporated  $^3\text{H}$ -SAM.

- **Scintillation Counting:** Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC<sub>50</sub> value.

## Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in determining the cross-reactivity of an HMT inhibitor.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Tilmimetostat (CPI-0209) | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

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